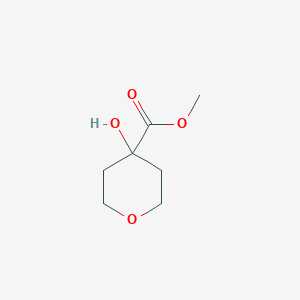

Methyl 4-hydroxyoxane-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxyoxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(8)7(9)2-4-11-5-3-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKUGBABAIVMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551344 | |

| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115996-72-0 | |

| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxyoxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxyoxane-4-carboxylate

Introduction

Methyl 4-hydroxyoxane-4-carboxylate, also known as methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, is a valuable heterocyclic building block in modern medicinal chemistry and drug development.[1] Its tetrahydropyran (oxane) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a tertiary alcohol and a methyl ester at the C4 position provides two orthogonal functional handles for further chemical elaboration, making it a versatile intermediate for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening.

This guide provides a detailed examination of the most logical and efficient synthetic pathways to this target molecule, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points to a disconnection at the C4-carboxy-methyl bond. This approach identifies the commercially available and structurally simple Tetrahydro-4H-pyran-4-one (also known as oxan-4-one) as the ideal starting material. The core challenge then becomes the simultaneous introduction of a hydroxyl group and a methyl carboxylate group onto the ketone's carbonyl carbon.

Two primary strategies emerge from this analysis:

-

The Reformatsky Reaction: A direct, one-step nucleophilic addition of an organozinc enolate derived from a methyl haloacetate.

-

The Cyanohydrin Pathway: A two-step process involving the formation of a cyanohydrin intermediate, followed by its conversion to the target α-hydroxy ester.

This guide will detail the Reformatsky reaction as the primary, recommended pathway due to its efficiency and operational simplicity. The cyanohydrin route will be presented as a viable alternative.

Primary Synthetic Pathway: The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis for the preparation of β-hydroxy esters from aldehydes or ketones.[2][3] It utilizes an organozinc reagent, formed by the oxidative insertion of metallic zinc into the carbon-halogen bond of an α-halo ester.[2] This "Reformatsky enolate" is sufficiently nucleophilic to attack the carbonyl carbon of tetrahydropyran-4-one but is generally unreactive towards the ester functionality, preventing self-condensation—a significant advantage over more reactive organometallics like Grignard or organolithium reagents.[2][3]

Reaction Mechanism

The reaction proceeds through several key steps:

-

Enolate Formation: Zinc dust undergoes oxidative addition to the carbon-bromine bond of methyl bromoacetate to form an organozinc intermediate, often referred to as the Reformatsky enolate.

-

Coordination and Addition: The carbonyl oxygen of tetrahydropyran-4-one coordinates to the zinc atom. This is followed by a nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate.

-

Work-up: An acidic work-up protonates the alkoxide to yield the final tertiary alcohol, this compound, and removes the zinc salts.

Workflow Diagram: Reformatsky Reaction

Caption: Workflow for the Reformatsky Synthesis.

Detailed Experimental Protocol

Materials and Reagents:

-

Tetrahydro-4H-pyran-4-one

-

Methyl bromoacetate

-

Zinc dust (<10 micron, activated)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (1.5 eq). Briefly heat the flask under vacuum and cool under a nitrogen atmosphere to ensure dryness. Add a small crystal of iodine to activate the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask. In a separate, dry dropping funnel, prepare a solution of tetrahydropyran-4-one (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF.

-

Initiation and Reaction: Add a small portion (approx. 10%) of the ketone/ester solution to the stirring zinc suspension. Gentle warming with a heat gun may be required to initiate the reaction, often indicated by the disappearance of the iodine color and gentle refluxing.

-

Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

-

Quenching and Work-up: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl, water, and finally brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Alternative Synthetic Pathway: The Cyanohydrin Route

An alternative two-step synthesis involves the formation of a cyanohydrin intermediate from tetrahydropyran-4-one. This intermediate is then subjected to acidic alcoholysis to simultaneously hydrolyze the nitrile to a carboxylic acid and esterify it with methanol.

Workflow Diagram: Cyanohydrin Pathway

Caption: Workflow for the Cyanohydrin Synthesis Pathway.

Causality and Experimental Choices

-

Step 1: Cyanohydrin Formation: The addition of a cyanide nucleophile (from sources like trimethylsilyl cyanide (TMSCN) or a mixture of sodium cyanide and an acid) to the ketone forms a stable cyanohydrin. TMSCN is often preferred for its milder conditions and higher yields.

-

Step 2: Acidic Methanolysis: Treating the cyanohydrin with a strong acid (like HCl gas) in anhydrous methanol serves a dual purpose. The acid protonates the nitrile, making it susceptible to nucleophilic attack by methanol. Subsequent hydrolysis and further reaction with methanol lead directly to the methyl ester. This one-pot hydrolysis/esterification is highly efficient.

Product Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Canonical SMILES | COC(=O)C1(CCOCC1)O | [1] |

| InChIKey | YMKUGBABAIVMLG-UHFFFAOYSA-N | [1] |

Expected Analytical Data:

-

¹H NMR: Expect signals for the methyl ester protons (singlet, ~3.7 ppm), the methylene protons of the tetrahydropyran ring (multiplets, ~1.6-2.0 ppm and ~3.6-3.9 ppm), and a singlet for the hydroxyl proton (variable, exchangeable with D₂O).

-

¹³C NMR: Expect signals for the ester carbonyl (~175 ppm), the quaternary carbon bearing the hydroxyl and ester groups (~70 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons of the ring (~35 ppm and ~63 ppm).

-

IR Spectroscopy: Expect characteristic absorptions for the hydroxyl group (broad, ~3400 cm⁻¹) and the ester carbonyl group (strong, ~1730 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ or related ions (e.g., [M+H]+, [M+Na]+) should be observed, confirming the molecular weight.

Safety and Handling

Researchers must adhere to strict safety protocols when performing these syntheses.

-

Methyl bromoacetate: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Zinc dust: Can be flammable, especially when finely divided. Avoid creating dust clouds and keep away from ignition sources.

-

Cyanide reagents (TMSCN, NaCN): Are highly toxic. All operations involving cyanides must be performed in a fume hood. An appropriate cyanide antidote kit should be readily available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

-

Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use freshly distilled or inhibitor-tested solvents.

Conclusion

The synthesis of this compound is most efficiently achieved via the Reformatsky reaction , starting from tetrahydropyran-4-one. This method is direct, high-yielding, and avoids the use of highly toxic cyanide reagents, making it the preferred route for laboratory and potential scale-up applications. The presented protocols and mechanistic insights provide a robust foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

-

Royal Society of Chemistry. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Retrieved from [Link]

-

ResearchGate. (2008, August). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

PubMed. (2014, September 19). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Nucleophilic additions to tetrahydropyridinium salts. Applications to alkaloid syntheses. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-Hydroxyoxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxyoxane-4-carboxylate, also known by its systematic IUPAC name Methyl 4-hydroxytetrahydropyran-4-carboxylate, is a bifunctional heterocyclic compound of increasing importance in medicinal chemistry and organic synthesis. Its tetrahydropyran (oxane) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The presence of both a hydroxyl group and a methyl ester at the C4 position provides two orthogonal points for chemical modification, making it a versatile building block for the construction of complex molecular architectures and combinatorial libraries. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is a specific isomer within the family of substituted oxanes.

1.1. Nomenclature and Structure

-

Systematic IUPAC Name: this compound[1]

-

Common Synonym: Methyl 4-hydroxytetrahydropyran-4-carboxylate

-

Molecular Formula: C₇H₁₂O₄[1]

-

Molecular Weight: 160.17 g/mol [1]

-

Chemical Structure:

(Image Source: PubChem CID 13860557)

1.2. Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and potential formulation strategies. The data below has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Molecular Formula | C₇H₁₂O₄ | PubChem[1] |

| CAS Number | 115996-72-0 | PubChem, various suppliers[1][2] |

| Appearance | Liquid (predicted/reported) | N/A |

| XLogP3-AA (LogP) | -0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

This table summarizes key computed and experimental physicochemical properties.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting it is often prepared as an intermediate. However, logical retrosynthetic analysis points to a key precursor: Tetrahydro-4H-pyran-4-one (CAS 29943-42-8). The most plausible synthetic route involves a nucleophilic addition to the ketone.

A related compound, Methyl tetrahydropyran-4-carboxylate, is synthesized from Tetrahydro-2H-pyran-4-carboxylic acid using dimethyl sulfate and potassium carbonate in acetone, which proceeds via a standard esterification mechanism.[3][4] While this produces the non-hydroxylated analog, the synthesis of the title compound would require a different approach starting from the corresponding ketone.

The following diagram illustrates a logical workflow for its preparation and subsequent use as a chemical building block.

Caption: Logical workflow for the synthesis and application of the title compound.

Analytical Characterization

Validation of the chemical structure and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would confirm the presence of the methyl ester singlet (~3.7 ppm), methylene protons of the pyran ring, and the hydroxyl proton. The integration of these signals would correspond to the 12 protons in the structure.

-

¹³C-NMR would show characteristic peaks for the ester carbonyl carbon (~170-175 ppm), the quaternary carbon bearing the hydroxyl and ester groups, the methyl carbon of the ester (~52 ppm), and the carbons of the pyran ring.

-

-

Mass Spectrometry (MS):

-

Techniques like Chemical Ionization (CI-MS) or Electrospray Ionization (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 161.1. A related, non-hydroxylated compound, methyl tetrahydropyran-4-carboxylate, shows a [M+1] peak at m/z 145, corroborating this expectation.[5]

-

-

Infrared (IR) Spectroscopy:

-

A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol.

-

A sharp, strong peak around 1730-1750 cm⁻¹ would confirm the C=O stretch of the ester carbonyl group.

-

-

Chromatography (GC/LC):

-

Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a mass spectrometer (GC-MS or LC-MS) is essential for assessing purity and separating the product from starting materials and byproducts. Purity levels for research applications should typically exceed 98%.[6]

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The tetrahydropyran motif is a common feature in pharmacologically active compounds, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.

4.1. As a Bifunctional Scaffold

The hydroxyl and ester groups offer two distinct handles for chemical elaboration:

-

The Hydroxyl Group: Can be used as a nucleophile or converted into a leaving group. It allows for the introduction of diverse functionalities through etherification, esterification, or substitution reactions, enabling the exploration of structure-activity relationships (SAR) around this position.

-

The Methyl Ester Group: Can be readily converted into other functional groups. Hydrolysis yields the corresponding carboxylic acid, amidation with various amines produces a diverse library of amides, and reduction provides the primary alcohol.

This bifunctionality makes it an ideal building block for creating spirocyclic systems or for decorating a core scaffold in multiple vectors. While direct applications of the title compound are not extensively published, its analogs, such as Methyl 4-hydroxycyclohexanecarboxylate, are highlighted as valuable intermediates in the synthesis of drug candidates.[7] The introduction of such cyclic structures is a key strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties.[8]

4.2. Potential Therapeutic Areas

Compounds containing similar 4-hydroxy-substituted heterocyclic scaffolds have been investigated in various therapeutic areas. For example, derivatives of 4-hydroxy-quinolones and benzothiazines have shown promise as antibacterial agents and analgesics, respectively.[9][10] This suggests that molecules derived from this compound could be explored for a wide range of biological targets.

Safety and Handling

According to hazard information aggregated by the European Chemicals Agency (ECHA), this compound should be handled with care.

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

-

Disposal:

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

-

Note: As the toxicological properties have not been thoroughly investigated, this compound should be handled as a potentially hazardous substance.[2]

Experimental Protocol: Synthesis of a Derivative Amide

This protocol provides a representative example of how to utilize this compound as a building block. It describes the direct aminolysis of the ester to form a new amide, a common step in constructing compound libraries for drug discovery.

Objective: To synthesize 4-hydroxy-N-benzyl-oxane-4-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Methanol (as solvent)

-

Sodium methoxide (catalytic amount, e.g., 0.1 eq)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.60 g, 10 mmol) in 20 mL of methanol.

-

Reagent Addition: Add benzylamine (1.29 g, 12 mmol) to the solution. Stir for 5 minutes.

-

Catalyst Addition: Carefully add a catalytic amount of sodium methoxide (e.g., 54 mg, 1 mmol). Causality: The methoxide acts as a base to deprotonate the amine, increasing its nucleophilicity and accelerating the attack on the ester carbonyl, thereby facilitating the aminolysis reaction.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the catalyst by adding a few drops of acetic acid.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL). Causality: The bicarbonate wash removes any unreacted acid and the brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 3.

Caption: Experimental workflow for the synthesis of a derivative amide.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). Retrieved from [Link]

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate: Properties and Sourcing for Pharma. Retrieved from [Link]

-

MDPI. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules. Retrieved from [Link]

-

MDPI. (2020). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. This compound | C7H12O4 | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [amp.chemicalbook.com]

- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 6. Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 7. nbinno.com [nbinno.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 4-hydroxyoxane-4-carboxylate and its Synonyms: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its non-planar, saturated heterocyclic structure provides an excellent three-dimensional framework for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets. Methyl 4-hydroxyoxane-4-carboxylate, a key derivative of this scaffold, offers a unique combination of a hydrophilic hydroxyl group and a readily modifiable ester functionality, making it a valuable building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, purification, analytical characterization, and its burgeoning role in drug discovery and development.

Nomenclature and Physicochemical Properties

This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. A clear understanding of this nomenclature is crucial for effective literature searches and procurement.

Synonyms: [1]

-

Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate

-

Methyl 4-hydroxy-tetrahydropyran-4-carboxylate

-

2H-Pyran-4-carboxylic acid, tetrahydro-4-hydroxy-, methyl ester

-

CAS Number: 115996-72-0[1]

Physicochemical Properties:

The presence of both a hydroxyl and an ester group on the same quaternary carbon influences the molecule's polarity, solubility, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| XLogP3-AA | -0.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Synthesis and Purification: A Proposed Experimental Protocol

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, a logical and efficient synthesis can be devised based on established organic chemistry principles. The following proposed protocol is a self-validating system, with each step yielding a product that can be characterized to ensure the success of the subsequent transformation.

Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology:

Part 1: Synthesis of 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile (Cyanohydrin Formation)

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with tetrahydro-4H-pyran-4-one (1 equivalent). The ketone is dissolved in a suitable solvent such as a mixture of dichloromethane and water.

-

Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution of the ketone at 0-5 °C (ice bath).

-

Acidification: After the addition of the cyanide solution, a dilute solution of hydrochloric acid is added dropwise to maintain a slightly acidic pH, promoting the formation of the cyanohydrin. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Part 2: Hydrolysis to 4-Hydroxy-tetrahydro-2H-pyran-4-carboxylic Acid

-

Reaction Setup: The crude cyanohydrin from the previous step is placed in a round-bottom flask with a reflux condenser.

-

Hydrolysis: A solution of concentrated hydrochloric acid is added, and the mixture is heated to reflux. The progress of the hydrolysis of the nitrile to the carboxylic acid is monitored by TLC or by the cessation of ammonia evolution.

-

Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Part 3: Esterification to this compound

-

Reaction Setup: The purified 4-hydroxy-tetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) is dissolved in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction: The mixture is heated to reflux and the reaction is monitored by TLC until the starting carboxylic acid is consumed.

-

Workup and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Purification Protocol:

The crude this compound can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated to give the final product.

Analytical Characterization: A Validating Framework

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a comprehensive and self-validating analytical workflow.

Caption: A comprehensive analytical workflow for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), and the diastereotopic protons of the tetrahydropyran ring. The absence of an aldehydic or ketonic proton from the starting material and the presence of the new methyl ester peak are key indicators of a successful reaction.

-

¹³C NMR: The carbon NMR spectrum should confirm the presence of the seven carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester (around 170-175 ppm), the quaternary carbon bearing the hydroxyl and carboxylate groups, the carbons of the tetrahydropyran ring, and the methyl carbon of the ester.

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 160.17.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

-

A strong absorption band around 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group.

-

C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

4. High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of the final compound and for quantitative analysis. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is generally suitable. The purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

The strategic placement of the hydroxyl and methyl carboxylate groups on the tetrahydropyran ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

1. Scaffold for Spirocyclic Compounds:

The quaternary center of this compound is an ideal starting point for the synthesis of spirocyclic compounds. Spirocycles are of great interest in drug discovery as they introduce conformational rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The hydroxyl group can be converted into a leaving group, and the ester can be modified to participate in intramolecular cyclization reactions, leading to the formation of novel spirocyclic systems.

Caption: General scheme for the synthesis of spirocyclic compounds.

2. Introduction of Hydrophilic Moieties:

The hydroxyl group provides a point for introducing polarity into a larger molecule, which can be crucial for improving pharmacokinetic properties such as solubility and bioavailability. It can also serve as a handle for further functionalization, allowing for the attachment of other pharmacophoric groups.

3. Potential Biological Activities of Derivatives:

While the biological activity of this compound itself is not extensively documented, the tetrahydropyran scaffold is present in a wide range of biologically active compounds. Derivatives synthesized from this building block could potentially exhibit a variety of therapeutic effects:

-

Anticancer Activity: Many natural products containing the tetrahydropyran motif have shown potent anticancer activity.

-

Antimicrobial Activity: The tetrahydropyran ring is a common feature in antibiotics and antifungal agents.

-

Anti-inflammatory Activity: Certain tetrahydropyran derivatives have been investigated for their anti-inflammatory properties.

The versatility of this compound allows for its incorporation into diverse molecular architectures, enabling the exploration of a wide chemical space in the search for novel therapeutic agents.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the strategic placement of its functional groups, makes it an attractive scaffold for the construction of complex and diverse molecular libraries. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the quality and reliability of this key intermediate. As the demand for novel therapeutic agents with improved efficacy and pharmacokinetic profiles continues to grow, the importance of versatile scaffolds like this compound in medicinal chemistry is set to increase.

References

-

PubChem. This compound. [Link]

Sources

physical and chemical properties of Methyl 4-hydroxyoxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 4-hydroxyoxane-4-carboxylate is a heterocyclic organic compound featuring a tetrahydropyran ring substituted with both a hydroxyl group and a methyl carboxylate at the C4 position. This unique arrangement of functional groups—a tertiary alcohol and an ester on a cyclic ether backbone—makes it a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural motifs are found in various biologically active molecules, suggesting its utility in the development of novel therapeutics. This guide provides a comprehensive overview of its known and predicted physicochemical properties, safety and handling protocols, a plausible synthetic route, and expected spectroscopic characteristics. The content herein is designed to be a vital resource for researchers, offering both established data and scientifically grounded predictions to facilitate its use in laboratory settings.

Chemical Identity and Molecular Structure

This compound is systematically named according to IUPAC nomenclature. Its core structure is a six-membered saturated heterocyclic ether, oxane (also known as tetrahydropyran).

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, methyl 4-hydroxytetrahydropyran-4-carboxylate[1]

-

CAS Number: 115996-72-0[1]

-

Molecular Formula: C₇H₁₂O₄[1]

-

Molecular Weight: 160.17 g/mol [1]

-

Canonical SMILES: COC(=O)C1(CCOCC1)O[1]

-

InChI Key: YMKUGBABAIVMLG-UHFFFAOYSA-N[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Experimentally determined physical property data for this compound is not widely available in the literature, a common challenge for specialized research chemicals. However, computational models provide valuable estimates.

Table 1: Computed and Known Physical Properties

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 160.07355886 Da | PubChem[1] |

| Appearance | Not Available | Capot Chemical MSDS[2] |

| Melting Point | Not Available | Capot Chemical MSDS[2] |

| Boiling Point | Not Available | Capot Chemical MSDS[2] |

| Solubility in water | Not Available | Capot Chemical MSDS[2] |

The negative XLogP3 value suggests that the compound is likely hydrophilic and should exhibit good solubility in polar solvents such as water, ethanol, and methanol. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (ether and carbonyl oxygens) sites further supports this prediction.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its key functional groups: a tertiary alcohol, a methyl ester, and a tetrahydropyran ring.

-

Tertiary Alcohol: The hydroxyl group can undergo reactions typical of tertiary alcohols. It can be deprotonated by a strong base to form an alkoxide. Due to steric hindrance, oxidation of the tertiary alcohol is not facile under standard conditions. It can, however, be a leaving group in substitution reactions under acidic conditions, proceeding through a tertiary carbocation intermediate.

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids).

Incompatible Materials: The compound should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent unwanted reactions.[2]

Synthesis and Purification

A specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Retrosynthetic Analysis and Synthesis

A logical approach would involve the nucleophilic addition of a methyl Grignard reagent to a suitable ketoester precursor.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Preparation of Precursor: The starting material, Methyl 4-oxooxane-4-carboxylate, would be dissolved in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reaction: The solution is cooled in an ice bath, and a solution of methylmagnesium bromide (or a similar organometallic reagent) in ether is added dropwise with stirring. The reaction is allowed to proceed to completion.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing or using this compound, spectroscopic analysis is key for identity confirmation. The following are predicted spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

-OCH₃ (methyl ester): A sharp singlet at approximately 3.7-3.8 ppm.

-

-OH (hydroxyl): A broad singlet, with a chemical shift that can vary depending on concentration and solvent, typically in the range of 2-4 ppm.

-

-CH₂- (ring protons): A series of multiplets in the regions of approximately 1.6-2.0 ppm and 3.6-3.9 ppm, corresponding to the methylene groups adjacent to the carbon bearing the substituents and the ring ether oxygen, respectively.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

C=O (ester carbonyl): A peak in the range of 170-175 ppm.

-

-OCH₃ (methyl ester): A peak around 52-53 ppm.

-

C-OH (quaternary carbon): A peak around 70-75 ppm.

-

-CH₂- (ring carbons): Peaks in the range of 30-40 ppm and 60-65 ppm for the carbons adjacent to the quaternary center and the ether oxygen, respectively.

IR (Infrared) Spectroscopy

-

O-H stretch (hydroxyl): A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks in the 2850-3000 cm⁻¹ region.

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O stretch (ether and ester): Strong absorptions in the 1050-1250 cm⁻¹ region.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

-

-

Disposal: Dispose of this material and its container to a licensed professional waste disposal service.[2]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[2]

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural features suggest several potential uses in drug discovery and development.

-

Scaffold for Novel Therapeutics: The tetrahydropyran ring is a common motif in many natural products and approved drugs. This compound could serve as a starting point for the synthesis of more complex molecules with potential biological activity.

-

Introduction of Hydrophilicity: The hydroxyl group and the ether oxygen can improve the water solubility of a larger molecule, which is often a desirable property for drug candidates.

-

Probing Structure-Activity Relationships (SAR): As a functionalized building block, it can be incorporated into known drug scaffolds to explore how changes in a particular region of the molecule affect its biological activity.

Conclusion

This compound is a compound of interest due to its unique combination of a tetrahydropyran ring, a tertiary alcohol, and a methyl ester. While experimental data on its physical properties and synthesis are scarce, this guide provides a solid foundation for its use in a research setting by presenting computed data, a plausible synthetic strategy, predicted spectroscopic characteristics, and essential safety information. As a versatile building block, it holds promise for the synthesis of novel chemical entities in the pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

Sources

Methyl 4-hydroxyoxane-4-carboxylate molecular weight

An In-Depth Technical Guide to the Molecular Weight of Methyl 4-hydroxyoxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Compound of Interest

This compound is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring. This structure is of significant interest in medicinal chemistry and drug development as the oxane ring is a common motif in various bioactive molecules, serving as a saturated, non-aromatic spacer or core. The compound is characterized by a hydroxyl group and a methyl carboxylate group attached to the same carbon (C4) of the oxane ring. Precise knowledge of its molecular weight is fundamental for its synthesis, purification, and analytical characterization.

This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of this compound, offering practical insights for laboratory applications.

Compound Identification:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₂O₄[1]

-

CAS Number: 115996-72-0[1]

-

Synonyms: Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, 2H-Pyran-4-carboxylic acid, tetrahydro-4-hydroxy-, methyl ester[1]

Below is the two-dimensional structure of the molecule.

Caption: 2D chemical structure of this compound.

Section 1: Theoretical Molecular Weight and Isotopic Mass

The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial for stoichiometric calculations in synthesis, preparation of solutions with precise concentrations, and as a primary parameter in analytical identification.

Average Molecular Weight (Molar Mass)

The average molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₇H₁₂O₄). The atomic weights used are the weighted averages of the natural abundances of the isotopes of each element.

-

Carbon (C): 7 atoms × 12.011 u ≈ 84.077 u

-

Hydrogen (H): 12 atoms × 1.008 u ≈ 12.096 u

-

Oxygen (O): 4 atoms × 15.999 u ≈ 63.996 u

Total Molecular Weight ≈ 160.17 g/mol [1]

Monoisotopic (Exact) Mass

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). This value is critical for accurate mass measurements, which can confirm the elemental composition of a molecule with high confidence.

-

Carbon (¹²C): 7 atoms × 12.000000 u = 84.000000 u

-

Hydrogen (¹H): 12 atoms × 1.007825 u = 12.093900 u

-

Oxygen (¹⁶O): 4 atoms × 15.994915 u = 63.979660 u

Monoisotopic Mass = 160.073565 u (Da) [1]

This precise value allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas.

Summary of Physicochemical Properties

The following table summarizes the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | PubChem[1] |

| Average Molecular Weight | 160.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 160.07355886 Da | PubChem[1] |

| XLogP3-AA | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Section 2: Experimental Determination of Molecular Weight via Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is a mandatory step in chemical research and development to confirm the identity and purity of a synthesized compound. Mass Spectrometry (MS) is the definitive technique for this purpose.

Rationale for Technique Selection

Given the compound's polarity (due to the hydroxyl and ester groups) and non-volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable analytical technique.[2] High-Resolution Mass Spectrometry (HRMS) coupled with LC provides not only the molecular weight but also the accurate mass, which can be used to confirm the elemental formula.

The workflow for LC-MS analysis is a self-validating system. It begins with system calibration using a known standard, followed by running a blank to ensure no system contamination. The sample is then analyzed, and the resulting mass-to-charge ratio (m/z) of the ionized molecule is measured.

Caption: Experimental workflow for molecular weight verification using LC-MS.

Protocol: LC-HRMS Analysis

This protocol describes a standard method for confirming the molecular weight of this compound.

Objective: To verify the molecular weight and confirm the elemental composition of the target compound using LC-HRMS.

Materials:

-

This compound sample

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Calibrant solution for the mass spectrometer

-

HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reversed-phase analytical column

Procedure:

-

System Preparation & Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.

-

Equilibrate the LC system and column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid).

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol.

-

Perform a serial dilution to create a working solution of approximately 1-10 µg/mL in the initial mobile phase.

-

-

LC Method:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-12 min: Return to 5% B and re-equilibrate

-

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: 50-500 m/z

-

Data Acquisition: Full scan mode

-

Expected Ions: The primary goal is to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

[M+H]⁺ Calculated m/z: 160.07356 + 1.00728 = 161.08084

-

[M+Na]⁺ Calculated m/z: 160.07356 + 22.98977 = 183.06333

-

-

-

Data Analysis:

-

Process the acquired data to obtain the mass spectrum for the chromatographic peak corresponding to the compound.

-

Compare the experimentally observed accurate mass of the most abundant ion (e.g., [M+H]⁺) with the calculated theoretical value.

-

The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm to confidently confirm the elemental formula.

-

Section 3: Synthesis Context and Safety

Understanding the synthesis of a compound is integral to appreciating its properties and potential impurities, which could interfere with molecular weight determination.

Synthetic Approach

A plausible synthetic route involves the esterification of the corresponding carboxylic acid, tetrahydropyran-4-carboxylic acid. A general workflow for such a synthesis is outlined below.

Caption: A general workflow for the synthesis and characterization of the target compound.

A reported synthesis for the related compound methyl tetrahydropyran-4-carboxylate involves reacting tetrahydropyran-4-carboxylic acid with dimethyl sulfate in the presence of potassium carbonate in acetone.[3][4] The hydroxylation at the C4 position would be a subsequent or alternative synthetic step.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Use appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[5]

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[5]

-

Avoid contact with skin, eyes, and clothing.

Conclusion

The molecular weight of this compound is a defining characteristic, with a calculated average molecular weight of 160.17 g/mol and a monoisotopic mass of 160.07356 Da . While these theoretical values are foundational, rigorous experimental verification using high-resolution mass spectrometry is essential for confirming the compound's identity and purity in a research and development setting. The protocols and data presented in this guide provide a framework for scientists to confidently handle, analyze, and utilize this compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13860557, this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773520, 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54676766, Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-hydroxyoxane-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-hydroxyoxane-4-carboxylate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthetic pathway, detailed characterization, and its prospective applications for researchers, scientists, and professionals in the field of drug discovery.

Introduction and Chemical Identity

This compound, with the IUPAC name This compound , is a substituted tetrahydropyran derivative.[1] The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The presence of both a hydroxyl and a methyl ester group at the C4 position makes this molecule a bifunctional and highly valuable intermediate for creating diverse molecular architectures.

Nomenclature and Physicochemical Properties

A clear understanding of the compound's fundamental properties is crucial for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | [1] |

| CAS Number | 115996-72-0 | [1] |

| Molecular Formula | C7H12O4 | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Predicted to be a colorless oil or a white to off-white solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO | N/A |

Synthesis of this compound

While a variety of methods exist for the synthesis of tetrahydropyran rings, a highly effective and direct approach to this compound is the Reformatsky reaction . This reaction involves the formation of an organozinc enolate from an α-haloester, which then adds to a ketone.[2][3][4][5] In this case, tetrahydro-4H-pyran-4-one serves as the ketone substrate.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from commercially available starting materials.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and finally diethyl ether, then drying under vacuum.

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to the activated zinc dust.

-

Initiation of Reaction: Add a small portion of a solution of methyl bromoacetate and tetrahydro-4H-pyran-4-one in anhydrous THF to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the appearance of turbidity and a gentle reflux.

-

Addition of Reagents: Once the reaction has started, add the remaining solution of methyl bromoacetate and tetrahydro-4H-pyran-4-one dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the tetrahydropyran ring (multiplets in the region of 1.5-4.0 ppm), and a singlet for the hydroxyl proton (which may be broad and its chemical shift will be concentration-dependent).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at approximately 170-175 ppm, a signal for the quaternary carbon bearing the hydroxyl and ester groups (C4) around 70-80 ppm, signals for the carbons of the tetrahydropyran ring, and a signal for the methyl group of the ester at around 52 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 161.08.

Applications in Drug Discovery and Development

The tetrahydropyran moiety is a key structural feature in many biologically active compounds, imparting favorable pharmacokinetic properties. This compound, with its dual functionality, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Library Synthesis

The hydroxyl and ester groups provide two orthogonal handles for further chemical modification. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.

Caption: Derivatization potential of this compound.

Potential Therapeutic Areas

While specific biological activity for this compound has not been extensively reported, the tetrahydropyran core is present in drugs targeting a wide range of diseases, including:

-

Infectious Diseases: The tetrahydropyran ring is found in several antiviral and antibacterial agents.

-

Metabolic Disorders: Its structural motifs are present in some antidiabetic drugs.

-

Oncology: Certain anticancer agents incorporate the tetrahydropyran scaffold.

The introduction of varied substituents onto the this compound core could lead to the discovery of novel compounds with specific biological activities in these and other therapeutic areas.

Conclusion

This compound is a valuable, bifunctional building block with significant potential in the field of drug discovery. Its synthesis via the Reformatsky reaction is a practical and efficient method. The presence of both a hydroxyl and a methyl ester group on a stable tetrahydropyran scaffold allows for extensive chemical modification, making it an ideal starting point for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the identification of novel therapeutic agents.

References

-

PubChem. This compound. [Link]

-

AdiChemistry. Reformatsky Reaction | Explanation. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

- Rathke, M. W.

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

- Zahim, S. et al. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.

-

PubMed. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. [Link]

-

MDPI. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ 6 ,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. [Link]

- Kobayashi, S., & Tamura, T. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal.

-

Royal Society of Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [Link]

Sources

The Ascendancy of Tetrahydropyrans: A Technical Guide to Synthesis, Stereocontrol, and Therapeutic Application

Abstract

The tetrahydropyran (THP) moiety, a ubiquitous scaffold in a myriad of natural products, has cemented its status as a privileged structure in medicinal chemistry. Its prevalence in biologically active compounds, ranging from potent anticancer agents to novel antiviral therapies, has spurred significant interest in the development of elegant and efficient synthetic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel tetrahydropyran derivatives. We will navigate the intricacies of modern synthetic strategies, delve into the principles of stereocontrol, and explore the crucial structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic system. This guide is designed to be a practical resource, offering not only a conceptual framework but also detailed experimental protocols and comparative data to empower the rational design and synthesis of next-generation tetrahydropyran-based therapeutics.

Introduction: The Enduring Significance of the Tetrahydropyran Motif

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a cornerstone of molecular architecture in a vast number of biologically active natural products.[1] Its conformational flexibility, coupled with the ability of the ring oxygen to act as a hydrogen bond acceptor, allows for precise three-dimensional arrangements that facilitate high-affinity interactions with biological targets. This has made the THP scaffold a focal point for synthetic and medicinal chemists alike.

From the complex macrocyclic structures of marine-derived natural products like neopeltolide, which exhibits potent antiproliferative activity, to the core of pyranose sugars, the THP ring is a testament to nature's ingenuity.[1] The pursuit of synthetic routes to these and other THP-containing natural products has not only led to their total synthesis but has also driven the development of novel and powerful synthetic methods.[2] These methodologies are now being leveraged to create diverse libraries of novel tetrahydropyran derivatives with tailored biological activities. This guide will illuminate the path from fundamental synthetic principles to the tangible development of these promising therapeutic agents.

Strategic Synthesis of the Tetrahydropyran Core: A Chemist's Toolkit

The construction of the tetrahydropyran ring with precise control over substitution patterns and stereochemistry is a central challenge in organic synthesis. A number of powerful strategies have emerged, each with its own set of advantages and applications.

Prins Cyclization: A Convergent and Stereoselective Approach

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands as one of the most efficient methods for constructing the tetrahydropyran ring.[3] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereochemical outcome of the Prins cyclization is often dictated by the formation of a thermodynamically favored chair-like transition state, which typically leads to the formation of cis-2,6-disubstituted tetrahydropyrans.[1]

dot

Caption: General workflow of the Prins cyclization reaction.

The choice of the acid catalyst is critical and can significantly influence the reaction's efficiency and selectivity. A wide range of Lewis acids (e.g., InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been employed.[3]

Hetero-Diels-Alder Reaction: A Powerful Tool for Ring Construction

The hetero-Diels-Alder reaction, a [4+2] cycloaddition between an electron-rich diene and an aldehyde (dienophile), offers a convergent and often highly stereoselective route to dihydropyran derivatives, which can be readily reduced to the corresponding tetrahydropyrans.[1] The development of asymmetric catalysts for this transformation has enabled the synthesis of enantioenriched tetrahydropyrans, a crucial aspect for their use in drug discovery.

dot

Caption: Schematic of the intramolecular oxa-Michael addition.

Modern Catalytic Approaches: Pushing the Boundaries of Efficiency and Selectivity

Recent years have witnessed a surge in the development of novel catalytic systems for tetrahydropyran synthesis, with a strong emphasis on enantioselectivity.

-

Organocatalysis: Chiral small molecules, such as squaramides and cinchona alkaloids, have emerged as powerful catalysts for domino reactions that construct highly functionalized and enantioenriched tetrahydropyrans. [4][5]These metal-free approaches offer mild reaction conditions and high enantioselectivities.

-

Transition-Metal Catalysis: Transition metals like palladium, gold, and iron have been successfully employed to catalyze a variety of cyclization reactions leading to tetrahydropyrans. [6]These methods often exhibit high functional group tolerance and can provide access to unique substitution patterns.

| Catalytic System | Reaction Type | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Key Advantages |

| Organocatalysis | |||||

| Squaramide-based | Domino Michael-Hemiacetalization | 59-91 [5] | 26-98% de [5] | 71-99 [5] | Metal-free, mild conditions, high enantioselectivity. |

| Transition-Metal Catalysis | |||||

| Palladium(II) | Oxidative Heck Redox-Relay | Good to excellent [7] | Excellent [7] | N/A (substrate control) | Access to challenging 2,6-trans-tetrahydropyrans. |

| Gold(I) | Hydroalkoxylation of Allenes | Good [6] | Highly stereoselective [6] | High (substrate control) | Mild conditions, excellent chirality transfer. |

Therapeutic Applications: Tetrahydropyrans in the Spotlight

The unique structural and electronic properties of the tetrahydropyran ring have made it a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases.

Anticancer Agents: A Privileged Scaffold for Oncology

A significant number of natural and synthetic tetrahydropyran derivatives have demonstrated potent anticancer activity. [1]The THP moiety often serves as a rigid scaffold to orient key pharmacophoric groups for optimal interaction with their biological targets.

Structure-Activity Relationship (SAR) Insights:

The biological activity of tetrahydropyran-based anticancer agents is highly dependent on the nature and stereochemistry of the substituents on the ring. For instance, in a series of synthetic tetrahydropyran derivatives, the presence and orientation of hydroxyl and aromatic groups can dramatically influence their cytotoxicity against various cancer cell lines.

| Compound | R¹ | R² | IC₅₀ (µM) vs. MCF-7 [8] | IC₅₀ (µM) vs. A549 [9] |

| 1a | H | Phenyl | 10.62 ± 1.35 | 3.58 |

| 1b | OCH₃ | 4-Methoxyphenyl | > 50 | 74.71 |

| 1c | Cl | 4-Chlorophenyl | 8.30 | 0.99 |

| 1d | NO₂ | 4-Nitrophenyl | 7.90 | 0.51 |

Note: The specific compounds and IC₅₀ values in this table are illustrative and compiled from various sources to demonstrate the concept of SAR. For precise data, refer to the cited literature.

The data suggests that electron-withdrawing groups on the aromatic substituent (as in 1c and 1d ) can enhance the anticancer activity. This highlights the importance of systematic structural modifications in optimizing the therapeutic potential of these compounds.

HIV Protease Inhibitors: A Key Component in Antiretroviral Therapy

The tetrahydropyran motif has been successfully incorporated into the design of potent HIV protease inhibitors. [10]These inhibitors mimic the transition state of the viral protease's natural substrate, effectively blocking its function and preventing viral replication. [11]Darunavir, a clinically approved HIV protease inhibitor, features a bis-tetrahydrofuranylurethane (bis-THF) moiety, a close relative of the THP ring, which plays a crucial role in its high efficacy and resistance profile. [11] Structure-Activity Relationship (SAR) Insights:

The design of tetrahydropyran-based HIV protease inhibitors focuses on optimizing interactions with the enzyme's active site. The stereochemistry of the THP ring and its substituents is critical for achieving high binding affinity. For example, the introduction of a tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety as a P2 ligand has led to the development of inhibitors with potent activity against multi-drug resistant HIV-1 variants. [10]

| Inhibitor | P2 Ligand | EC₅₀ (nM) vs. HIV-1LAI [10] |

|---|---|---|

| DRV | bis-THF | ~1-5 |

| GRL-1388 | Tp-THF | 3.6 ± 1.8 |

| GRL-1398 | Tp-THF derivative | 0.2 ± 0.2 |

The significantly enhanced potency of GRL-1398 demonstrates the profound impact that subtle structural modifications to the tetrahydropyran core can have on antiviral activity.

Experimental Protocols: A Practical Guide to Synthesis and Characterization

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic transformations and characterization techniques.

Protocol 1: Stereoselective Synthesis of a cis-2,6-Disubstituted Tetrahydropyran via Prins Cyclization

This protocol describes a typical procedure for the synthesis of a cis-2,6-disubstituted tetrahydropyran using an indium(III) chloride-catalyzed Prins cyclization.

Materials:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Indium(III) chloride (InCl₃, 10 mol%)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add InCl₃ (10 mol%).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-